1-(2-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-2-28-20-11-7-6-10-18(20)25-21(26)16-19(22(25)27)24-14-12-23(13-15-24)17-8-4-3-5-9-17/h3-11,19H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLFAZUHODWNKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Ethoxyphenyl Group: This step often involves the use of ethoxybenzene derivatives and suitable coupling reagents.
Attachment of the Phenylpiperazine Moiety: This is usually accomplished through nucleophilic substitution reactions, where the phenylpiperazine is introduced to the pyrrolidine-2,5-dione core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(2-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the aromatic rings or the pyrrolidine core.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-(2-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione
- Structural Differences : Substitution of the 2-ethoxyphenyl group with 4-methoxyphenyl and replacement of 4-phenylpiperazine with piperidine.
- Pharmacological Impact :
Data :
Parameter Value Molecular Weight 288.34 g/mol logP 1.084 Polar Surface Area 39.53 Ų Synthetic Route Alkylation of piperidine with brominated intermediates .
N-[(4-Phenylpiperazin-1-yl)-methyl]-3-methyl-pyrrolidine-2,5-dione (Compound 164)
- Structural Differences : A methyl group replaces the 2-ethoxyphenyl substituent, and the 4-phenylpiperazine is linked via a methylene bridge.
- Pharmacological Impact :
Data :
Parameter Value ED50 (MES) 16.13 mg/kg ED50 (sc-PTZ) 133.99 mg/kg Neurotoxicity (TD50) >500 mg/kg
Pyrrolidine-2,5-dione Derivatives with Aromatic Substituents
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione (Compound 5d)
- Structural Differences: A 4-acetylphenyl group replaces the 2-ethoxyphenyl, and a 4-bromophenoxy group is present at position 3.
- Pharmacological Impact :
Data :
Parameter Value GABA-T Inhibition (%) 82% at 100 µM Reference Compound Vigabatrin (85% at 100 µM)
1-(5-Phenylpent-4-en-1-yl)-3-(propylthio)pyrrolidine-2,5-dione (7a)
- Structural Differences : A long alkenyl chain replaces the aromatic substituent at position 1, and a propylthio group is at position 3.
- Pharmacological Impact :
Key Structure-Activity Relationship (SAR) Insights
Core Fragment : The pyrrolidine-2,5-dione ring is essential for anticonvulsant activity. Replacement with amide chains (e.g., in N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives) abolishes efficacy .
Position 1 Substituents :
- Aromatic groups (e.g., 2-ethoxyphenyl) improve receptor binding and metabolic stability compared to alkyl chains .
- Electron-donating groups (e.g., ethoxy) may enhance serotonin receptor affinity, whereas electron-withdrawing groups (e.g., acetyl) favor GABA-T inhibition .
Position 3 Substituents :
Biological Activity
1-(2-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic compound belonging to the class of pyrrolidine derivatives. Its unique structure, which incorporates an ethoxyphenyl group and a phenylpiperazine moiety, suggests potential biological activities that warrant investigation. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Pharmacological Properties
Research indicates that this compound possesses various biological activities:
1. Anticonvulsant Activity
A study involving the synthesis of related pyrrolidine derivatives demonstrated that compounds with similar structures exhibited significant anticonvulsant properties. The anticonvulsant activity was assessed using standard models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in mice. Many derivatives showed efficacy in these models, suggesting that the compound may have similar potential .
2. Interaction with Biological Macromolecules
The compound is believed to interact with proteins and nucleic acids, potentially modulating their activity. This interaction could lead to various biological effects, including neuroprotective and psychotropic effects.
The mechanism of action for this compound is not fully elucidated but is thought to involve:
- Receptor Modulation: The compound may act on neurotransmitter receptors, particularly those involved in mood regulation and seizure activity.
- Enzyme Inhibition: It may inhibit enzymes that play critical roles in neurotransmitter metabolism or signaling pathways.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to identify key features responsible for their biological activity. For instance:
| Compound | Activity | Model Used |
|---|---|---|
| 1-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrrolidine-2,5-dione | High anticonvulsant | MES, PTZ |
| 1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methylpyrrolidine-2,5-dione | Moderate anticonvulsant | 6-Hz psychomotor seizure model |
These findings suggest that modifications to the piperazine or pyrrolidine moieties can significantly influence the pharmacological profile of these compounds .
Case Studies
Several case studies highlight the therapeutic potential of pyrrolidine derivatives:
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a series of pyrrolidine derivatives in models of oxidative stress. The results indicated that certain modifications enhanced neuroprotection against oxidative damage, suggesting a possible application in treating neurodegenerative diseases.
Case Study 2: Psychotropic Effects
Another investigation into related compounds revealed potential psychotropic effects mediated through serotonin receptor modulation. This suggests that this compound could be explored for its antidepressant or anxiolytic properties.
Q & A
Q. What are the optimal synthetic routes for 1-(2-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Step 1: Condensation of 2-ethoxyphenylamine with maleic anhydride to form the pyrrolidine-2,5-dione core.
- Step 2: Introduction of the 4-phenylpiperazine moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination under palladium catalysis) .
- Critical Parameters:
- Solvent selection (e.g., DMF or toluene) to enhance solubility of intermediates.
- Temperature control (80–120°C) to prevent side reactions.
- Catalysts (e.g., Pd/C or CuI) to improve reaction efficiency .
Table 1: Example Reaction Conditions
| Step | Reactants | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Ethoxyphenylamine + Maleic anhydride | Ethanol | None | 65–70 |
| 2 | Intermediate + 4-Phenylpiperazine | DMF | Pd/C | 50–55 |
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm; piperazine carbons at δ 45–55 ppm) .
- 2D NMR (COSY, HSQC) resolves coupling patterns and confirms connectivity .
- X-ray Crystallography:
- Determines bond angles, dihedral angles, and crystal packing. For example, the pyrrolidine-2,5-dione ring typically adopts a planar conformation .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion at m/z 407.18) .
Q. How should researchers design experiments to optimize reaction conditions?
Methodological Answer: Use Design of Experiments (DoE) to systematically vary parameters:
- Variables: Temperature, solvent polarity, catalyst loading, and reaction time.
- Response Surface Methodology (RSM) identifies optimal conditions with minimal trials .
- Example Workflow:
- Perform a fractional factorial design to screen critical factors.
- Apply Central Composite Design (CCD) to refine interactions.
- Validate predictions with confirmatory experiments .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound be resolved?
Methodological Answer:
- Reproducibility Checks:
- Validate assay conditions (e.g., cell lines, pH, and incubation time).
- Compare results across independent labs using standardized protocols .
- Mechanistic Studies:
- Use isothermal titration calorimetry (ITC) to quantify binding affinities to target enzymes.
- Perform kinetic assays to differentiate competitive vs. non-competitive inhibition .
Table 2: Common Sources of Data Contradictions
| Factor | Example | Resolution Strategy |
|---|---|---|
| Purity | Impurities >5% | HPLC-MS purification (>98% purity) |
| Assay Variability | Different IC50 values | Harmonize protocols (e.g., ATP concentration in kinase assays) |
Q. What computational approaches predict binding affinities to biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Glide):
- Simulate interactions with receptors (e.g., serotonin or dopamine receptors).
- Focus on key residues (e.g., Asp3.32 in GPCRs for piperazine binding) .
- Molecular Dynamics (MD) Simulations:
- Analyze stability of ligand-receptor complexes over 100-ns trajectories.
- Calculate binding free energies via MM-PBSA/GBSA methods .
Q. What strategies are effective for analyzing metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Models:
- Liver Microsomes/CYP450 Enzymes: Monitor metabolite formation via LC-MS.
- Identify major metabolic sites (e.g., ethoxy group demethylation) .
- In Silico Tools (ADMET Predictors):
- Predict metabolic pathways using QSAR models trained on pyrrolidine-dione derivatives .
- Isotope-Labeling: Use ¹⁴C-labeled compound to track metabolic fate in animal models .
Q. How can researchers address discrepancies in computational vs. experimental binding data?
Methodological Answer:
- Force Field Refinement: Adjust parameters for piperazine-pyrrolidine interactions using quantum mechanical (QM) calculations .
- Co-crystallization: Obtain X-ray structures of ligand-target complexes to validate docking poses .
- Free Energy Perturbation (FEP): Compute relative binding energies for analogs to reconcile computational/experimental ΔG values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
